BRD9500 - 1630760-75-6

BRD9500

Catalog Number: EVT-261456
CAS Number: 1630760-75-6
Molecular Formula: C15H18FN3O2
Molecular Weight: 291.3264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD9500 is a potent PDE3A Modulators for SLFN12-Dependent Cancer Cell Killing (EC50 =1 nM). BRD9500, was active in an SK-MEL-3 xenograft model of cancer.
Overview

BRD9500 is a synthetic compound identified primarily as a phosphodiesterase 3 inhibitor, which plays a significant role in various biochemical pathways, particularly in cancer research. The compound is recognized for its potential therapeutic applications, especially in treating melanoma and other cancers by inducing apoptosis in cancer cells through the inhibition of phosphodiesterase 3. Its chemical classification is that of a small molecule inhibitor, specifically targeting the enzyme phosphodiesterase 3A.

Source

BRD9500 was developed as part of a broader initiative to discover and optimize small-molecule inhibitors for therapeutic applications. The compound's chemical identity is cataloged under the CAS number 1630760-75-6, and it can be sourced from various chemical suppliers specializing in research chemicals.

Classification
  • Type: Small molecule inhibitor
  • Target: Phosphodiesterase 3A
  • Chemical Class: Synthetic organic compound
Synthesis Analysis

Methods

The synthesis of BRD9500 typically involves multiple steps that begin with the formation of a core structure followed by functional group modifications to enhance its biological activity. The synthetic route may include:

  1. Formation of Core Structure: Initial reactions involve creating a scaffold that provides the necessary functional groups for binding to phosphodiesterase enzymes.
  2. Functional Group Modifications: Subsequent reactions introduce or modify functional groups to optimize potency and selectivity against phosphodiesterase 3.

Technical Details

Common reagents and conditions used in the synthesis include:

  • Reagents: Various organic solvents, halogens, and nucleophiles.
  • Conditions: Reactions are typically conducted under controlled temperature and pressure to facilitate desired transformations.
Molecular Structure Analysis

Structure

The molecular structure of BRD9500 has been elucidated through crystallography and computational modeling. It features specific functional groups that allow it to interact effectively with the active site of phosphodiesterase 3A.

Data

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 325.36 g/mol
  • Structural Characteristics: Contains aromatic rings and heteroatoms that contribute to its binding affinity.
Chemical Reactions Analysis

Reactions

BRD9500 participates in several chemical reactions relevant to its function as an inhibitor:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen, often using agents like hydrogen peroxide.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
  3. Substitution Reactions: Functional groups can be replaced or modified using nucleophilic substitution methods.

Technical Details

Reactions are facilitated using specific catalysts and solvents under optimized conditions to ensure high yields and purity of the final product.

Mechanism of Action

BRD9500 exerts its biological effects primarily through the inhibition of phosphodiesterase 3A, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation results in:

  • Inhibition of Cancer Cell Growth: By disrupting signaling pathways that promote cell survival.
  • Induction of Apoptosis: Triggering programmed cell death in cancerous cells.

Data

In vitro studies have shown that BRD9500 has an inhibitory concentration (IC50) against phosphodiesterase 3A of approximately 10 nM, indicating high potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

Chemical Properties

  • Stability: Stable for over three years when stored properly.
  • Storage Conditions: Should be kept dry and dark at temperatures between 0 - 4 °C for short-term storage or at -20 °C for long-term preservation.
Applications

BRD9500 has diverse applications across scientific fields:

  1. Cancer Research: Used as a tool compound to study the inhibition of phosphodiesterases and their role in cancer cell signaling pathways.
  2. Pharmaceutical Development: Investigated as a potential therapeutic agent for various cancers due to its ability to induce cell death.
  3. Biochemical Studies: Employed in cellular assays to explore the effects of phosphodiesterase inhibition on cell viability and signaling mechanisms.
Introduction to PDE3A/SLFN12 Interaction in Oncobiology

Molecular Basis of PDE3A-SLFN12 Complex Formation

The PDE3A-SLFN12 complex exemplifies a unique "induced protein proximity" mechanism. Structural analyses reveal that BRD9500 binds deep within PDE3A's catalytic pocket, inducing conformational changes that generate a high-affinity interaction surface ("molecular velcro") for SLFN12 [1] [3]. This drug-induced interface comprises hydrophobic patches and hydrogen bonding networks that stabilize the ternary complex. Crucially, the binding occurs at sub-stoichiometric drug concentrations (EC₅₀ ~1–2 nM), indicating allosteric amplification of the interaction [1].

Table 1: Structural Characterization of PDE3A-SLFN12 Complex

Analytical MethodResolutionKey FindingsReference
X-ray crystallography2.8 ÅBRD9500 binding induces conformational change in PDE3A [3]
Cryo-EM3.2 ÅTernary complex shows extensive protein-protein interface [3]
Co-immunoprecipitationN/ADose-dependent complex stabilization at 10 μM BRD9500 [1]

The stability of this complex is pH-dependent and requires intact SLFN12 RNase domains, as truncation mutants abolish cytotoxicity. This complex functions as a "molecular switch" that converts transient physiological interactions into a sustained cytotoxic signal [1] [6].

Role of Schlafen Family Proteins in Tumor Suppression

Schlafen proteins (SLFNs) constitute an understudied class of interferon-regulated proteins with divergent roles in cell differentiation and immune regulation. SLFN12 specifically exhibits sequence-specific ribonuclease activity that preferentially cleaves tRNALeu and tRNASer isoforms, depleting transfer RNAs essential for protein synthesis [1] [6]. Under basal conditions, SLFN12 exists in an autoinhibited state with minimal RNase activity. However, PDE3A binding induces conformational activation, unleashing its catalytic function.

Table 2: SLFN12 Mechanisms in Tumor Suppression

FunctionMechanismBiological Consequence
RNase activationCleaves tRNALeu(UAA) at anticodon loopGlobal translational arrest
Cell cycle blockadeDepletes cyclin B1 and CDK1 transcriptsG2/M phase arrest
Stress sensitizationSynergizes with ER stress inducersEnhanced apoptosis

Notably, tissue-specific expression patterns determine vulnerability: tumors exhibiting co-expression of PDE3A and SLFN12 (e.g., melanoma, GIST) show exceptional sensitivity to BRD9500, while normal tissues with discordant expression remain unaffected [1] [6]. This differential expression provides the therapeutic window for PDE3A-SLFN12 targeting agents.

Phosphodiesterase 3A as a Target in Cancer Therapeutics

PDE3A represents a paradoxical target—historically investigated for cardiovascular indications, but recently validated as an oncology target through chemical biology approaches. Unlike conventional enzymatic inhibitors, BRD9500 functions as a molecular glue degrader that repurposes PDE3A for protein-protein interaction rather than inhibiting its phosphodiesterase activity [1] [6]. This mechanism operates independently of cAMP modulation, as evidenced by:

  • Lack of correlation between PDE3A enzymatic inhibition (IC₅₀ = 10 nM) and cytotoxicity (EC₅₀ = 1.3–1.6 nM)
  • Non-mimicry by cilostazol (a classical PDE3 inhibitor) in complex formation assays
  • Persistent activity in cAMP-rescued cell models

Table 3: BRD9500 Antitumor Activity Profile

Model SystemDosing RegimenEfficacy OutcomeReference
SK-MEL-3 melanoma (in vitro)48 hr exposureEC₅₀ = 1.3 nM [1]
HeLa cervical cancer48 hr exposureEC₅₀ = 1.6 nM [1]
SK-MEL-3 xenograft50 mg/kg QD oralTumor growth inhibition >80% [1]

BRD9500's pharmacokinetic profile enables robust in vivo activity, with oral bioavailability >60% and sustained plasma concentrations above the protein-binding EC₅₀ for >8 hours post-dosing [1]. This pharmacokinetic advantage, combined with PDE3A/SLFN12 co-expression as a predictive biomarker, positions BRD9500 as a prototype for "complex-inducer" therapeutics in precision oncology.

Properties

CAS Number

1630760-75-6

Product Name

BRD9500

IUPAC Name

(R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Molecular Formula

C15H18FN3O2

Molecular Weight

291.3264

InChI

GJGGSLDXABLZLP-SNVBAGLBSA-N

InChI Key

InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1

SMILES

O=C1C[C@@H](C)C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1

Solubility

Soluble in DMSO

Synonyms

BRD9500; BRD-9500; BRD 9500;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.